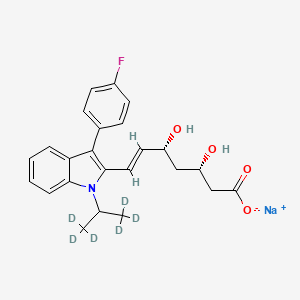
(3S,5R)-Fluvastatin D6 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-Fluvastatin D6 sodium is a deuterated form of Fluvastatin sodium, a synthetic lipid-lowering agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor of sterols, including cholesterol. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-Fluvastatin D6 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,5R)-Fluvastatin D6 sodium is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and metabolic pathways of Fluvastatin.
Biology: Investigating the effects of Fluvastatin on cellular processes and metabolic pathways.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Fluvastatin to develop more effective lipid-lowering therapies.
Industry: Used in the development of analytical methods for the detection and quantification of Fluvastatin in biological samples.
Mecanismo De Acción
(3S,5R)-Fluvastatin D6 sodium exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis, resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are the mevalonate pathway and cholesterol biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Rosuvastatin D6 sodium
- Atorvastatin D6 sodium
- Simvastatin D6 sodium
Uniqueness
(3S,5R)-Fluvastatin D6 sodium is unique due to its specific stereochemistry and deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Compared to other statins, it offers distinct advantages in terms of stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C24H25FNNaO4 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3; |
Clave InChI |
ZGGHKIMDNBDHJB-WPPSXBOFSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


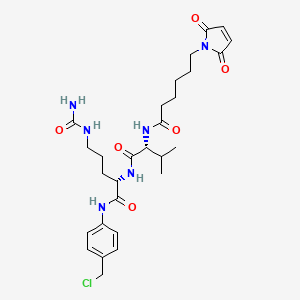
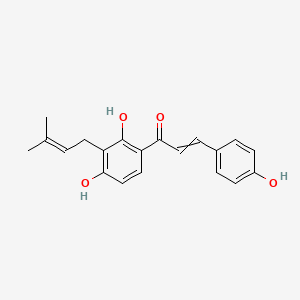




![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
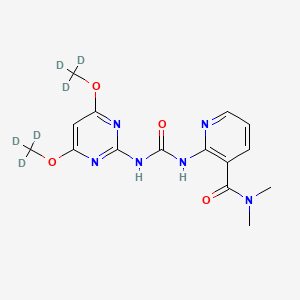
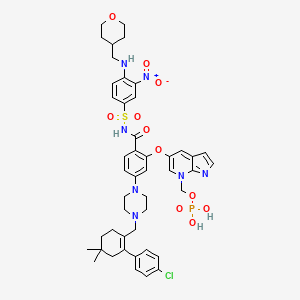
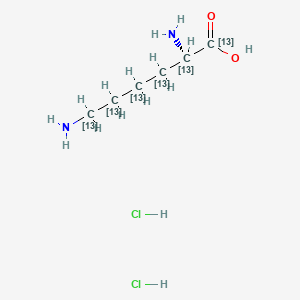


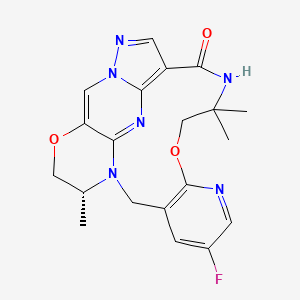
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
